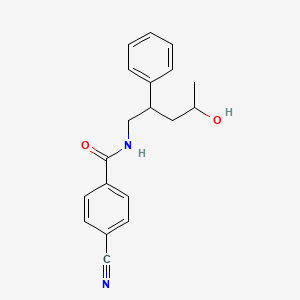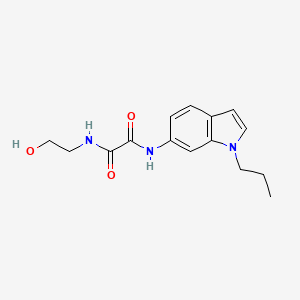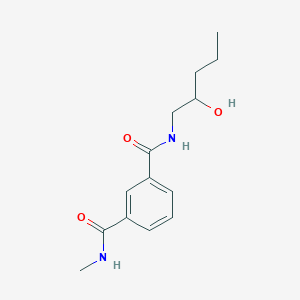![molecular formula C18H17FN2O B6641057 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol, also known as FQME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. This compound also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, this compound has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. This compound also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, this compound has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in humans, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol research. One direction is to further investigate its potential therapeutic properties in cancer research, neurology, and immunology. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, future research could focus on developing new formulations of this compound to improve its solubility and bioavailability. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 6-fluoro-8-quinolinol with 4-aminobenzyl alcohol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to modulate the immune system, making it a potential candidate for immunotherapy.
Propiedades
IUPAC Name |
2-[4-[(6-fluoroquinolin-8-yl)methylamino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-10-14-2-1-8-20-18(14)15(11-16)12-21-17-5-3-13(4-6-17)7-9-22/h1-6,8,10-11,21-22H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKAESFQYUMPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CNC3=CC=C(C=C3)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)

![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)



![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)

